N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring system, a sulfamoyl group, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole core This can be achieved through the cyclization of catechol derivatives with formaldehydeThe oxolane moiety is introduced via nucleophilic substitution reactions, where an appropriate oxolane derivative reacts with a halogenated precursor .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzodioxole ring .
Scientific Research Applications
N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfamoyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-sulfamoyl-2-[[[(2RS)-oxolan-2-yl]methyl]amino]benzoic acid: This compound shares a similar sulfamoyl and oxolane moiety but differs in the aromatic core structure.
N, N-Disubstituted 4-sulfamoylbenzoic acid derivatives: These compounds also feature a sulfamoyl group and are known for their enzyme inhibitory properties.
Uniqueness
N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a benzodioxole ring system with a sulfamoyl group and an oxolane moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C19H20N2O6S |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O6S/c22-19(13-3-8-17-18(10-13)27-12-26-17)21-14-4-6-16(7-5-14)28(23,24)20-11-15-2-1-9-25-15/h3-8,10,15,20H,1-2,9,11-12H2,(H,21,22) |
InChI Key |
AONDQUJPOWLYRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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